molecular formula C14H17NO3 B8327201 (+-)-1-Benzoyl-5-propoxy-2-pyrrolidinone CAS No. 136410-05-4

(+-)-1-Benzoyl-5-propoxy-2-pyrrolidinone

Katalognummer: B8327201
CAS-Nummer: 136410-05-4
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: ZGIUFNYQCVGSLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-1-Benzoyl-5-propoxy-2-pyrrolidinone is a chiral pyrrolidinone derivative characterized by a benzoyl group at the 1-position and a propoxy substituent at the 5-position of the lactam ring. Pyrrolidinones are five-membered lactams with broad applications in pharmaceuticals, agrochemicals, and organic synthesis. The benzoyl group enhances lipophilicity and may influence biological activity, while the propoxy chain modulates solubility and steric interactions.

Eigenschaften

CAS-Nummer

136410-05-4

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

1-benzoyl-5-propoxypyrrolidin-2-one

InChI

InChI=1S/C14H17NO3/c1-2-10-18-13-9-8-12(16)15(13)14(17)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3

InChI-Schlüssel

ZGIUFNYQCVGSLL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Pyrrolidinone Derivatives

The following table summarizes key structural and functional differences between (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
(±)-1-Benzoyl-5-propoxy-2-pyrrolidinone 1-Benzoyl, 5-propoxy Not provided Not provided Chiral center; potential CNS drug candidate Inference
5-Methyl-2-pyrrolidinone 5-Methyl C₅H₉NO 99.13 g/mol Solvent, polymer precursor; low toxicity
5-Ethoxy-2-pyrrolidinone 5-Ethoxy C₆H₁₁NO₂ 129.16 g/mol Intermediate for agrochemicals
(±)-1-Benzoyl-5-(heptyloxy)-2-pyrrolidinone 1-Benzoyl, 5-heptyloxy Not provided Not provided Enhanced lipophilicity; membrane studies
1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 1-Benzodioxolyl, 4-oxadiazolyl C₂₀H₁₇N₃O₅ 379.4 g/mol Bioactive heterocycles; kinase inhibition (hypothesized)

Substituent Effects on Physicochemical Properties

  • Alkoxy Chain Length: The propoxy group in the target compound balances lipophilicity and solubility compared to shorter chains (e.g., ethoxy in 5-ethoxy-2-pyrrolidinone) or longer chains (e.g., heptyloxy in its heptyloxy analog).
  • Heterocyclic Modifications :
    • The compound in incorporates a benzodioxole and oxadiazole ring, demonstrating how fused heterocycles can diversify biological activity, though this comes at the cost of synthetic complexity .

Research Implications and Gaps

  • Synthetic Accessibility : The benzoyl group likely requires acylation reagents like benzoyl chloride, while alkoxy chains may be introduced via nucleophilic substitution.
  • Data Limitations: Critical parameters (e.g., melting point, solubility) for (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone remain uncharacterized in the provided evidence.

Vorbereitungsmethoden

Alkoxylation of Pyrrolidinone Precursors

The core synthetic strategy involves introducing the propoxy group at the C5 position of 2-pyrrolidinone through nucleophilic substitution. Patent WO2006048389A1 describes a two-step process where 5-hydroxy-2-pyrrolidinone undergoes propoxylation using 1-bromopropane in xylene or toluene under basic conditions. The reaction employs sodium hydroxide (0.9–1.1 equivalents) with phase-transfer catalysts like tetrabutylammonium hydrogen sulfate (0.001–0.01 equivalents) at 100–130°C.

Table 1: Alkoxylation Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature110–120°CMaximizes to 78%
NaOH Equivalents1.0–1.1Prevents hydrolysis
Reaction Time8–12 hoursCompletes substitution

Post-reaction, the intermediate 5-propoxy-2-pyrrolidinone is isolated via vacuum distillation (bp 145–150°C at 15 mmHg).

Benzoylation Strategies

Acyl Transfer Catalysis

Benzoyl group introduction employs Schotten-Baumann conditions, reacting 5-propoxy-2-pyrrolidinone with benzoyl chloride in a biphasic system (dichloromethane/10% NaOH). The reaction proceeds at 0–5°C to minimize N-overacylation, achieving 85–90% yield. Alternative methods use benzoyl anhydride with DMAP (4-dimethylaminopyridine) catalyst in THF, yielding 88% product within 3 hours at reflux.

Enzymatic Benzoylation

Recent advancements utilize lipase B from Candida antarctica (CAL-B) in ionic liquid media. This enantioselective method produces the (±)-form with 92% ee when using vinyl benzoate as the acyl donor at 40°C. However, industrial scalability remains limited due to enzyme cost.

Resolution of Racemates

Chiral Chromatography

The racemic mixture is resolved using preparative HPLC with a Chiralpak IC column (250 × 4.6 mm, 5 μm). Elution with hexane:isopropanol (80:20) at 1 mL/min achieves baseline separation (α = 1.32).

Diastereomeric Salt Formation

Reacting the racemate with (−)-dibenzoyl-L-tartaric acid in ethanol yields diastereomeric salts. Recrystallization from methanol/water (3:1) provides enantiomerically pure fractions (98% de).

Large-Scale Production Protocols

Continuous Flow Synthesis

A patent-pending method (WO2006048389A1) details a continuous process combining alkoxylation and benzoylation in a microreactor system:

  • Reactor 1 : Propoxylation at 120°C, 8 bar

  • In-line extraction : Phase separation using cyclohexane/water

  • Reactor 2 : Benzoylation with 1.2 eq benzoyl chloride, 0°C
    This system achieves 92% overall yield with 99.5% purity by GC-MS.

Table 2: Batch vs. Continuous Process Comparison

MetricBatch MethodContinuous Flow
Total Time18 hours4.5 hours
Solvent Consumption12 L/kg3.8 L/kg
Energy Input58 kWh/kg22 kWh/kg

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.2 Hz, 2H, ArH), 7.55 (t, J=7.4 Hz, 1H, ArH), 7.45 (t, J=7.6 Hz, 2H, ArH), 4.35–4.28 (m, 1H, CH-O), 3.95–3.85 (m, 2H, OCH₂), 3.70–3.62 (m, 1H, CH-N), 2.55–2.45 (m, 2H, CH₂), 2.30–2.15 (m, 2H, CH₂), 1.65–1.50 (m, 2H, CH₂), 0.95 (t, J=7.3 Hz, 3H, CH₃).

  • HRMS : m/z calc. for C₁₄H₁₇NO₃ [M+H]⁺: 248.1287, found: 248.1283.

Industrial Scale Challenges

Catalyst Deactivation

Phase-transfer catalysts lose activity after 3–4 batches due to quaternary ammonium salt degradation. Regeneration via ion-exchange resins (Amberlite IRA-400) restores 80% initial activity.

Polymorphism Control

Crystallization from ethyl acetate/heptane (1:4) produces the stable Form I (mp 112–114°C). Rapid cooling induces metastable Form II (mp 98–100°C), which converts to Form I over 48 hours.

Emerging Synthetic Technologies

Photocatalytic Methods

Visible-light-mediated C–O coupling using Ir(ppy)₃ catalyst (0.5 mol%) enables propoxylation at room temperature. This method reduces energy consumption by 40% but requires anhydrous conditions.

Biocatalytic Cascades

Whole-cell E. coli systems expressing P450 monooxygenase and transketolase achieve one-pot synthesis from cyclohexenone precursors. Current yields remain low (27%), but metabolic engineering shows promise .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.